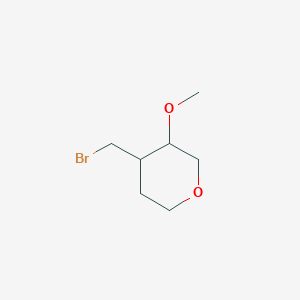

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran

Descripción

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran is a brominated tetrahydropyran derivative featuring a bromomethyl group at the 4-position and a methoxy group at the 3-position of the six-membered oxygen-containing ring. The methoxy group introduces electron-donating effects, modulating the electronic environment of the ring and influencing reactivity .

Propiedades

Fórmula molecular |

C7H13BrO2 |

|---|---|

Peso molecular |

209.08 g/mol |

Nombre IUPAC |

4-(bromomethyl)-3-methoxyoxane |

InChI |

InChI=1S/C7H13BrO2/c1-9-7-5-10-3-2-6(7)4-8/h6-7H,2-5H2,1H3 |

Clave InChI |

OREIHDVPJUHSPX-UHFFFAOYSA-N |

SMILES canónico |

COC1COCCC1CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran typically involves the bromination of 3-methoxytetrahydro-2H-pyran. One common method includes the use of hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane. The reaction is carried out at elevated temperatures, usually around 60-65°C, for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Versatile Building Block

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran serves as a versatile building block in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex molecular structures. This property allows it to participate in various transformations, including:

- Formation of Heterocycles : The compound can be utilized in the preparation of various heterocyclic compounds, which are essential in many pharmaceuticals.

- Functionalization : The methoxy group can be further modified to introduce additional functional groups, enhancing the compound's reactivity and potential applications.

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydropyran compounds exhibit significant antiviral properties. For instance, compounds structurally related to 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran have shown efficacy against influenza viruses. A notable study reported that related compounds had a 50% inhibitory concentration (IC50) indicating their potential as neuraminidase inhibitors, which are crucial in treating viral infections .

Antimicrobial Properties

Compounds similar to 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran have demonstrated antimicrobial activity against various bacterial strains. This includes efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Cellular Studies

Investigations into the biological activity of compounds derived from tetrahydropyran have revealed their potential as anticancer agents. These studies often assess cytotoxicity against cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action and efficacy.

Data Tables

The following table summarizes key findings related to the applications of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran and its derivatives:

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of a series of tetrahydropyran derivatives, including those with bromomethyl substitutions. Results showed that certain derivatives provided complete protection against H1N1 infection in vitro, highlighting their potential for further clinical development as antiviral agents .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial efficacy of brominated pyridine derivatives revealed that modifications to side chains significantly affected potency against various microbial strains. This suggests that similar modifications to 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran could enhance its antimicrobial properties .

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Brominated Tetrahydropyran Derivatives

Key Comparative Insights:

Substituent Position and Reactivity: The position of the bromomethyl group significantly impacts reactivity. For example, 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran (C4 substituent) allows easier access for nucleophilic attack compared to 2-(Bromomethyl)tetrahydro-2H-pyran (C2 substituent), where steric hindrance from the adjacent oxygen atom may slow reactions .

Physicochemical Properties: Bromophenoxy and bromobenzyloxy derivatives (Ev12, Ev14) exhibit higher molecular weights and densities compared to bromomethyl analogues, likely due to aromatic substituents . The absence of reported melting/boiling points for the target compound suggests a need for further experimental characterization.

Applications: Brominated tetrahydropyrans are versatile intermediates. For instance, 2-(4-Bromophenoxy)tetrahydro-2H-pyran (Ev12) is used in Suzuki-Miyaura cross-coupling reactions due to its aryl bromide moiety . The target compound’s bromomethyl group is ideal for alkylation reactions, while its methoxy group could facilitate coordination in asymmetric catalysis, as seen in diastereoselective syntheses (Ev1) .

Actividad Biológica

4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in drug development.

- Chemical Formula : CHBrO

- Molecular Weight : 247.12 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

Antimicrobial Properties

Research has indicated that 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity is attributed to the bromomethyl group, which enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions .

Anticancer Activity

In addition to its antimicrobial effects, 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran has been studied for its anticancer properties. A recent study demonstrated that the compound induces apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Caspase activation |

| MCF-7 | 20.3 | Bcl-2 modulation |

The compound's ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development .

The biological activity of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The bromine atom enhances nucleophilicity, allowing the compound to interact with bacterial enzymes and disrupt metabolic pathways.

- Anticancer Action : The compound modulates apoptotic pathways through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors, leading to increased cancer cell death.

Case Studies

Several case studies have highlighted the efficacy of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran in various biological contexts:

-

In Vitro Study on Antimicrobial Activity :

- Conducted against a panel of clinical isolates.

- Results showed a broad spectrum of activity with low MIC values, suggesting potential for therapeutic use in treating infections caused by resistant bacteria.

- In Vivo Study on Anticancer Efficacy :

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran, and how are they interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on coupling constants and chemical shifts. For example, methoxy groups typically appear at δ 3.3–3.5 ppm, while bromomethyl protons resonate near δ 3.8–4.2 ppm due to electronegative bromine .

- Mass Spectrometry (MS) : Use EI-MS or CI-MS to confirm molecular weight. Fragmentation patterns (e.g., loss of Br• or CH3O• groups) help identify structural motifs .

- Data Table :

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| -OCH3 | 3.34–3.42 | 55–58 |

| -CH2Br | 3.85–4.15 | 28–32 |

Q. What are common synthetic routes for preparing 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran?

- Methodological Answer :

- Catalytic Oligomerization : Use copper(II)–bisphosphine catalysts (e.g., L3 ligand) with substituted dienols to control stereochemistry .

- Substitution Reactions : Brominate pre-formed methoxytetrahydro-2H-pyran derivatives using NBS (N-bromosuccinimide) under radical or photolytic conditions .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ enantiopure bisphosphine ligands (e.g., L3 in ) to achieve >90% diastereomeric excess (d.e.) .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereochemical control by stabilizing transition states .

- Data Table :

| Catalyst | Solvent | Temp (°C) | d.e. (%) |

|---|---|---|---|

| Cu(II)-L3 | THF | 25 | 92 |

| Cu(II)-L3 | DCM | 25 | 84 |

Q. How can contradictions in spectroscopic data for diastereomers be resolved?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiate diastereomers by analyzing spatial correlations (e.g., NOE interactions between methoxy and bromomethyl groups) .

- X-ray Crystallography : Resolve absolute configuration ambiguities, as demonstrated for structurally related tetrahydropyrans in .

Q. What computational tools are effective for retrosynthetic analysis of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran?

- Methodological Answer :

- Database-Driven Models : Use PISTACHIO, REAXYS, or BKMS_METABOLIC to predict feasible pathways. For example, highlights a 92% accuracy rate in predicting bromomethyl group introduction via radical bromination .

- AI Synthesis Planning : Implement Template_relevance models to prioritize routes with minimal side products .

Q. How can the bromomethyl group in this compound be functionalized for advanced applications?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C to form quaternary ammonium salts .

- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3) to couple with arylboronic acids, as shown in for related brominated pyrans .

Q. What in vitro assays are suitable for evaluating the biological activity of 4-(Bromomethyl)-3-methoxytetrahydro-2H-pyran derivatives?

- Methodological Answer :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations, similar to methods in for pyran-based analogs .

- Structure-Activity Relationship (SAR) : Modify the methoxy or bromomethyl groups and compare cytotoxicity profiles .

Q. How can reaction conditions be optimized for gram-scale synthesis?

- Methodological Answer :

- Catalyst Loading : Reduce Cu(II)-L3 from 10 mol% to 5 mol% while maintaining >85% yield by increasing reaction time to 48 hours .

- Workflow : Use continuous-flow systems to enhance mixing and heat dissipation, critical for exothermic bromination steps .

Key Notes

- Data Sources : Relied on peer-reviewed journals (e.g., J. Med. Chem., Org. Synth.) and databases (PubChem, REAXYS) for methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.